molecular formula C14H12N2O2 B6420367 N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide CAS No. 31083-62-2

N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide

Cat. No.: B6420367
CAS No.: 31083-62-2
M. Wt: 240.26 g/mol
InChI Key: SOGSNJSJOSFZAI-XNTDXEJSSA-N
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Description

N'-[(1E)-(4-Hydroxyphenyl)methylidene]benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone conjugated to a 4-hydroxyphenyl group via an E-configurated methylidene (–CH=) linkage. This compound belongs to the broader class of Schiff bases, which are widely studied for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The 4-hydroxyphenyl moiety introduces hydrogen-bonding capabilities, enhancing interactions with biological targets or influencing crystallization behavior.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c17-13-8-6-11(7-9-13)10-15-16-14(18)12-4-2-1-3-5-12/h1-10,17H,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGSNJSJOSFZAI-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31083-62-2
Record name NSC148179
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide (NHMB) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, synthesis, and potential applications in various medical fields.

Synthesis and Characterization

NHMB is synthesized through the condensation reaction between 4-hydroxybenzaldehyde and benzohydrazide. The structure of NHMB is confirmed using various spectroscopic techniques, including NMR, IR, and mass spectrometry, which help identify its functional groups and molecular weight.

Biological Properties

NHMB exhibits a range of biological activities:

  • Antimicrobial Activity : NHMB has demonstrated significant antimicrobial properties against both bacterial and fungal strains. It disrupts cell membranes, leading to the inhibition of pathogen growth. In vitro studies have shown effective inhibition against Gram-positive and Gram-negative bacteria as well as various fungal strains .
  • Antitumor Activity : Research indicates that NHMB possesses anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
  • Anti-inflammatory Effects : NHMB also exhibits anti-inflammatory activity by suppressing pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
  • Antioxidant Activity : The compound has antioxidant properties that help mitigate oxidative stress, which is linked to various chronic diseases.

The mechanisms underlying the biological activities of NHMB involve several pathways:

  • Cell Membrane Disruption : The compound's ability to disrupt microbial cell membranes contributes to its antimicrobial effects. This disruption can lead to cell lysis and death.
  • Inhibition of Enzymatic Activity : NHMB has been studied for its inhibitory effects on specific enzymes related to cancer progression and inflammation. For instance, it may inhibit laccase activity, which is involved in various biochemical processes related to plant pathogens .

Case Studies

  • Anticancer Studies : A study investigating the antitumor efficacy of NHMB reported significant reductions in tumor cell viability in breast cancer models. The compound induced apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Efficacy : In a comparative study, NHMB was tested against standard antibiotics. The results indicated that NHMB exhibited comparable or superior activity against certain resistant bacterial strains, suggesting its potential as an alternative therapeutic agent .
  • Anti-inflammatory Research : In vivo studies demonstrated that NHMB reduced inflammation markers in rodent models of arthritis, indicating its potential for treating inflammatory disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell membranes
AntitumorInhibits growth of cancer cells; induces apoptosis
Anti-inflammatorySuppresses pro-inflammatory cytokines
AntioxidantMitigates oxidative stress

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide has shown significant potential as an anticancer agent. Research indicates that it can inhibit thymidine phosphorylase, an enzyme associated with tumor growth and metastasis. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting that it may induce apoptosis through the generation of reactive oxygen species (ROS) .

Antimicrobial Properties : This compound exhibits notable antimicrobial activity against several bacterial strains. For example:

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus3.91 µg/mL7.81 µg/mL
Escherichia coli15.62 µg/mL31.25 µg/mL
Pseudomonas aeruginosa31.25 µg/mL62.50 µg/mL

These findings indicate its potential as a lead compound for developing new antimicrobial agents .

Coordination Chemistry

This compound can form coordination complexes with various metal ions, enhancing its biological activity. Studies have shown that metal complexes derived from this ligand exhibit improved anticancer properties compared to the free ligand . For instance, copper(II) complexes have demonstrated significant antiproliferative effects in cancer cell lines, indicating potential synergies that could be exploited in drug design .

Case Study 1: Anticancer Activity

A study conducted by researchers at a leading pharmaceutical institute evaluated the anticancer efficacy of this compound against A172 and LN229 glioblastoma cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis, with mechanisms involving caspase activation and ROS generation .

Case Study 2: Antimicrobial Efficacy

In an investigation into the antimicrobial properties of this compound, researchers tested various concentrations against clinical isolates of bacteria. The results showed that the compound effectively inhibited bacterial growth at low concentrations, supporting its potential use in developing new antibiotics .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • These compounds exhibit yields of 72–76% in ethanol-mediated syntheses .
  • 4-Hydroxy-3-nitrophenyl derivatives (e.g., 4-hydroxy-N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]benzohydrazide):

    • The nitro group at the 3-position introduces strong electron-withdrawing effects, reducing basicity but increasing antibacterial efficacy. The Z-configuration in this analog may alter molecular geometry and binding modes compared to the E-isomer .
  • 4-tert-Butylphenyl derivatives (e.g., 4-tert-butyl-N'-(4-dimethylaminophenyl)methylidene benzohydrazide): Bulky tert-butyl groups improve lipophilicity, aiding membrane permeability. Crystal structures (monoclinic Pbc2 space group) reveal tight packing due to van der Waals interactions .

Heterocyclic Modifications

  • Thiophene-containing analogs (e.g., N'-(thiophen-2-yl)methylidene benzohydrazide):

    • The sulfur atom in thiophene enhances π-stacking and metal-coordination capabilities. Crystal structures show distinct packing motifs compared to purely aromatic derivatives .
  • Acridine-based derivatives (e.g., N'-[(E)-acridin-4-yl)methylidene]benzohydrazides): The acridine moiety enables intercalation into DNA, making these compounds potent anticancer agents. Synthesized via refluxing acridine carbaldehyde with benzohydrazides in ethanol .

Thermal Stability

  • Derivatives with naphthyl and pyrazolyl groups (e.g., H18–H22) exhibit melting points of 230–245°C, indicating high thermal stability due to extended conjugation .
  • Ethoxyphenyl analogs (e.g., 4-ethoxyphenyl derivatives) show lower melting points (~180–200°C), likely due to reduced crystallinity from flexible ethoxy groups .

Antimicrobial Activity

  • Nitro-substituted analogs : Exhibit superior antibacterial activity against Gram-positive bacteria compared to antifungal activity, attributed to nitro group-mediated disruption of bacterial cell walls .

Anti-Inflammatory and Anticancer Activity

  • Lipophilic derivatives (e.g., 4-ethoxyphenyl analog 6P): Show potent TNF-α inhibition (IC₅₀ < 1 µM) and improved blood-brain barrier penetration .
  • Organotin complexes: Derivatives like (2-FC₆H₄CH₂)₂Sn(L1) demonstrate anticancer activity via apoptosis induction, with IC₅₀ values in the nanomolar range .

Key Research Findings

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity, while electron-donating groups (e.g., –OCH₃) improve antioxidant properties .

Crystallographic Insights: Bulky substituents (e.g., tert-butyl) stabilize monoclinic crystal systems, whereas heterocycles like thiophene lead to triclinic packing .

Configuration Effects : E-configuration in the target compound may offer better steric alignment for target binding compared to Z-isomers .

Preparation Methods

Condensation Reaction Mechanism

The synthesis of N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide follows a classic hydrazone formation mechanism. The reaction involves nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 4-hydroxybenzaldehyde, resulting in water elimination and formation of the C=N bond. The E-configuration of the hydrazone is thermodynamically favored, as confirmed by X-ray crystallography in analogous compounds.

Solvent and Catalyst Selection

Methanol and ethanol are the most commonly used solvents, with methanol often yielding higher purity products (78–92%). Catalytic acetic acid is employed to protonate the carbonyl oxygen of the aldehyde, enhancing electrophilicity and reaction rate. For instance, reactions in methanol with 0.5% acetic acid achieve completion within 3–4 hours, whereas ethanol-based systems without catalysts may require extended reflux times (5–24 hours).

Reaction Conditions Optimization

Key parameters include:

  • Temperature : Reflux conditions (70–80°C) are standard to drive dehydration.

  • Molar Ratios : Equimolar amounts of benzohydrazide and 4-hydroxybenzaldehyde prevent side reactions.

  • Monitoring : Thin-layer chromatography (TLC) using benzene:methanol (9:1) or hexane:ethyl acetate (8:2) ensures reaction completion.

Experimental Procedures

Materials and Reagents

  • Benzohydrazide : Synthesized from methyl benzoate and hydrazine hydrate.

  • 4-Hydroxybenzaldehyde : Commercial grade, purified via recrystallization before use.

  • Solvents : Anhydrous methanol or ethanol to prevent hydrolysis.

Step-by-Step Synthesis Protocol

  • Reaction Setup : Dissolve benzohydrazide (2.72 g, 20 mmol) in 30 mL ethanol.

  • Aldehyde Addition : Gradually add 4-hydroxybenzaldehyde (2.44 g, 20 mmol) dissolved in 10 mL ethanol.

  • Catalyst Introduction : Add 0.1 mL acetic acid to the mixture.

  • Reflux : Heat under reflux at 80°C for 5 hours, monitoring via TLC.

  • Workup : Cool the mixture to room temperature, filter the precipitated solid, and wash with cold ethanol.

  • Recrystallization : Dissolve the crude product in hot ethanol, then cool slowly to obtain needle-like crystals.

Yield : 62–92%.

Purification Techniques

Recrystallization from ethanol or methanol removes unreacted starting materials and by-products. Methanol yields higher purity products due to its lower polarity, which selectively dissolves impurities.

Analytical Characterization

Spectroscopic Analysis

  • 1H-NMR (DMSO-d6) : δ 11.77 (s, 1H, NH), 8.80 (s, 1H, N=CH), 7.93 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H).

  • IR (KBr) : 1620 cm⁻¹ (C=N stretch), 3200–3400 cm⁻¹ (O-H and N-H stretches).

Crystallographic Data

Single-crystal X-ray diffraction of analogous hydrazones reveals a planar hydrazone linkage with dihedral angles of 5.2° between aromatic rings, stabilizing the E-isomer.

Comparative Analysis of Synthetic Methods

ParameterMethod AMethod BMethod C
Solvent EthanolMethanolEthanol
Catalyst NoneAcetic acidAcetic acid
Reflux Time 5 hours3–4 hours24 hours
Yield 62.1%78–92%Not reported

Method B offers superior yields due to methanol’s higher boiling point and acetic acid’s catalytic effect, accelerating imine formation.

Challenges and Troubleshooting

Common Issues

  • Low Yields : Caused by incomplete reaction or hydrolysis of the hydrazone. Solution: Use anhydrous solvents and stoichiometric aldehyde.

  • By-Product Formation : Oxidative by-products may form if reactions exceed 24 hours. Solution: Monitor via TLC and terminate reflux promptly.

Scalability

Gram-scale synthesis requires incremental solvent addition to maintain solubility. Pilot studies show consistent yields (±5%) at 50-g scales.

Applications in Further Research

The compound serves as a precursor for metal complexes, such as copper(II) Schiff base complexes, which exhibit enhanced antimicrobial activity. Additionally, its enzymatic hydrolysis products are being explored as prodrug candidates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(1E)-(4-hydroxyphenyl)methylidene]benzohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via condensation of 4-hydroxybenzaldehyde with benzohydrazide under reflux in ethanol or methanol. Key parameters include:

  • Temperature : 70–80°C (reflux conditions).
  • Reaction time : 4–6 hours for complete conversion.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
  • Yield optimization : Adjusting molar ratios (1:1.2 aldehyde:hydrazide) improves yield to ~75–85% .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Techniques :

  • NMR spectroscopy : Confirm E-configuration via coupling constants (J = 10–12 Hz for the hydrazone CH=N bond) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., infinite chains via O–H···N interactions in hydrates) .
  • Mass spectrometry : Molecular ion peak at m/z 267.1 (C₁₄H₁₂N₂O₂) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial screening : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans via disruption of membrane integrity .
  • Antioxidant assays : DPPH radical scavenging IC₅₀ = 45 µM, attributed to the 4-hydroxyphenyl moiety .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing derivatives with phosphorus reagents, and what novel heterocycles can be generated?

  • Case study : Reaction with phosphorus di-esters/sulfides yields six-membered oxadiazaphosphinines (e.g., 1,4,5,2-oxadiazaphosphinines) via cyclization.

  • Conditions : Toluene, 110°C, 8 hours.
  • Mechanism : Nucleophilic attack by phosphorus on the hydrazone nitrogen, followed by ring closure .
    • Applications : Anticancer activity against MCF-7 (breast cancer) and HepG2 (liver cancer) with IC₅₀ = 8–12 µM .

Q. How can crystallographic data resolve discrepancies in spectroscopic interpretations?

  • Example : Disputed assignments of tautomeric forms (enol vs. keto) in solution are resolved via X-ray structures. The compound exists in the enol form in the solid state, confirmed by O–H bond lengths (1.82 Å) and planar geometry .
  • Table : Key crystallographic parameters (from ):

ParameterValue
Space groupPbca (orthorhombic)
Unit cell (Å)a=8.254, b=11.549, c=26.196
Hydrogen bondsO–H···N (2.89 Å)

Q. What metabolic pathways are predicted for this hydrazone, and how do hydrolysis/oxidation products affect toxicity?

  • In vitro metabolism : Pig liver microsomes hydrolyze the compound to benzohydrazide and 4-hydroxybenzaldehyde (toxic aldehydes require detoxification via ALDH enzymes) .
  • Oxidation : Forms N-oxide metabolites (e.g., N'-[(Z)-(4-hydroxyphenyl)methylidene]benzohydrazide), which may induce oxidative stress .

Q. How does molecular docking predict interactions between this compound and biological targets (e.g., serum albumin)?

  • BSA binding : The hydrazone binds to Sudlow site I of bovine serum albumin (BSA) via hydrophobic interactions and hydrogen bonding (ΔG = −28.5 kJ/mol).

  • Techniques : Multi-spectroscopic analysis (fluorescence quenching, CD) and docking (AutoDock Vina) .
    • Therapeutic implications : High binding affinity suggests potential as a drug carrier .

Data Contradiction Analysis

Q. Conflicting reports on biological activity: How to reconcile variations in antimicrobial potency?

  • Factors :

  • Strain variability : Differences in microbial membrane composition (e.g., Gram-positive vs. Gram-negative).
  • Solubility : Poor aqueous solubility (~0.1 mg/mL) limits bioavailability in certain assays .
    • Resolution : Standardize testing using CLSI guidelines and DMSO as a co-solvent (<1% v/v) .

Methodological Recommendations

  • Stability studies : Monitor hydrazone degradation under UV light (λ = 254 nm) via HPLC (C18 column, methanol/water = 70:30) .
  • Advanced synthesis : Microwave-assisted synthesis reduces reaction time to 30 minutes (yield = 78%) .

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